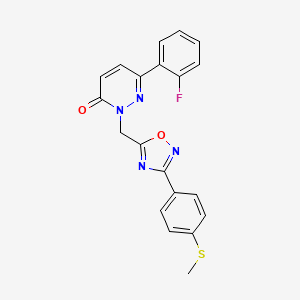![molecular formula C15H22N2O2S2 B2492385 N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide CAS No. 2415472-50-1](/img/structure/B2492385.png)
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide, also known as TMX-202, is a novel small molecule that has been developed for its potential therapeutic applications. It is a thiophene-containing compound that has been synthesized through a multi-step organic synthesis process. TMX-202 has been found to have promising properties in various scientific research applications, including its potential as an anticancer agent.
作用机制
The exact mechanism of action of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell division. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in DNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its antiproliferative and radiosensitizing effects, this compound has been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. It has also been shown to have antioxidant properties, which may be beneficial in preventing cellular damage caused by free radicals.
实验室实验的优点和局限性
One of the advantages of using N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide in lab experiments is its potency and specificity against cancer cells. However, one limitation of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to optimize its use in lab experiments.
未来方向
There are several future directions for the investigation of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide. One potential direction is the development of more potent and selective analogs of this compound. Another direction is the investigation of the potential of this compound as a combination therapy with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in cancer treatment.
合成方法
The synthesis of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide involves several steps, including the preparation of the starting materials, the formation of the thiophene ring, and the attachment of the oxan-4-ylmethyl group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of this compound has been described in detail in a published research article by the developers of the compound.
科学研究应用
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide has been investigated for its potential as an anticancer agent. In vitro studies have shown that this compound has potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that this compound can inhibit tumor growth in mouse models of breast and colon cancer. This compound has also been investigated for its potential as a radiosensitizer, as it has been shown to enhance the effects of radiation therapy in cancer cells.
属性
IUPAC Name |
N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S2/c18-14(13-1-8-21-11-13)16-12-15(2-6-19-7-3-15)17-4-9-20-10-5-17/h1,8,11H,2-7,9-10,12H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTZDFJUINKNIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CSC=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


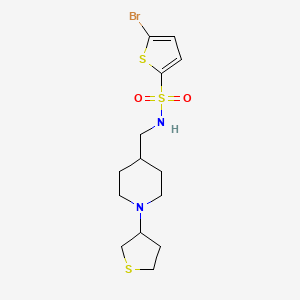
![4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine](/img/structure/B2492307.png)
![N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2492308.png)

![N-[1-[3-(2-Oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492312.png)
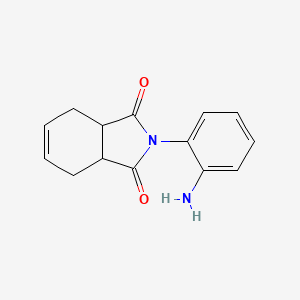

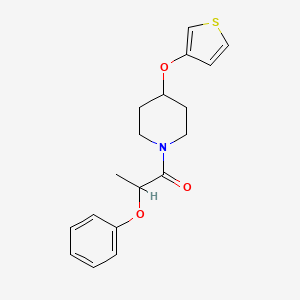
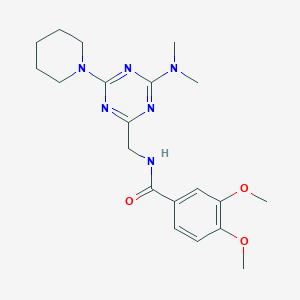

![7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492321.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2492323.png)
